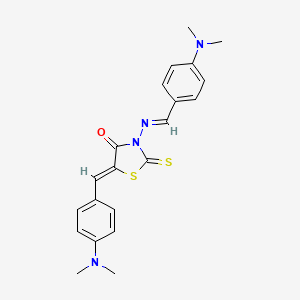
(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core with dimethylamino benzylidene groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzylidene groups, converting them into corresponding amines.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Corresponding amines from the benzylidene groups.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further research in antibiotic development .
Medicine
In medicine, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and reactivity also make it suitable for use in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form strong interactions with active sites, while the dimethylamino benzylidene groups enhance its binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the compound and used in dye synthesis.
Schiff Bases: Compounds with similar imine structures, known for their antimicrobial and antifungal properties.
Uniqueness
What sets (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one apart is its combination of a thiazolidinone core with dimethylamino benzylidene groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C21H22N4OS2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS2/c1-23(2)17-9-5-15(6-10-17)13-19-20(26)25(21(27)28-19)22-14-16-7-11-18(12-8-16)24(3)4/h5-14H,1-4H3/b19-13-,22-14+ |
InChI Key |
TWESMUXYFSDURT-JWZHWXDPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















